molecular formula C7H7ClIN B15329332 2-Chloro-3-iodo-4,5-dimethylpyridine

2-Chloro-3-iodo-4,5-dimethylpyridine

Cat. No.: B15329332
M. Wt: 267.49 g/mol
InChI Key: AIOZBTXUECOYJM-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7ClIN. It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4,5-dimethylpyridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-4,5-dimethylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or dimethylformamide).

    Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., potassium carbonate).

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-4,5-dimethylpyridine in chemical reactions primarily involves the reactivity of the halogen atoms. The chlorine and iodine atoms can undergo nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-iodo-4,5-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these halogens allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-chloro-3-iodo-4,5-dimethylpyridine

InChI

InChI=1S/C7H7ClIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3

InChI Key

AIOZBTXUECOYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)I)Cl

Origin of Product

United States

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